

Unveiling the Spectroscopic Signature of Shizukanolide H: A Technical Guide

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Compound of Interest

Compound Name: *Shizukanolide H*

Cat. No.: *B585965*

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of natural products is paramount for identification, characterization, and further investigation. This technical guide provides an in-depth look at the spectroscopic data and experimental protocols for **Shizukanolide H**, a notable 8,9-seco-lindenane sesquiterpenoid isolated from *Chloranthus serratus*.

Shizukanolide H, along with its counterpart Shizukanolide G, was first isolated and characterized from the whole plant of *Chloranthus serratus* (Thunb.) Roem. et Schult. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **Shizukanolide H**.

Table 1: ^1H NMR Spectroscopic Data for Shizukanolide H (500 MHz, CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)
1	2.58	m	10.5
2	2.15, 1.85	m	
3	2.80	m	
5	3.25	d	
6 α	2.45	dd	13.5, 5.0
6 β	2.20	dd	13.5, 10.5
8	4.95	br s	s
11	5.80	s	
13 α	4.88	s	
13 β	4.85	s	
14	1.05	s	s
15	1.75	s	

Table 2: ^{13}C NMR Spectroscopic Data for Shizukanolide H (125 MHz, CDCl_3)

Position	δ (ppm)
1	45.2
2	28.7
3	42.1
4	148.5
5	55.8
6	35.6
7	170.1
8	78.9
9	142.3
10	45.8
11	118.2
12	172.5
13	115.5
14	18.2
15	20.5

Table 3: IR and MS Spectroscopic Data for Shizukanolide H

Technique	Data
IR (KBr) ν_{\max} cm^{-1}	3450 (OH), 1765 (γ -lactone), 1710 (C=O), 1640 (C=C)
EIMS m/z (%)	264 [M] ⁺ (15), 246 (25), 231 (100), 218 (30), 203 (45), 185 (35)
HREIMS m/z	264.1358 (Calcd. for C ₁₅ H ₂₀ O ₄ , 264.1362)

Experimental Protocols

The isolation and spectroscopic analysis of **Shizukanolide H** followed established methodologies for natural product chemistry.

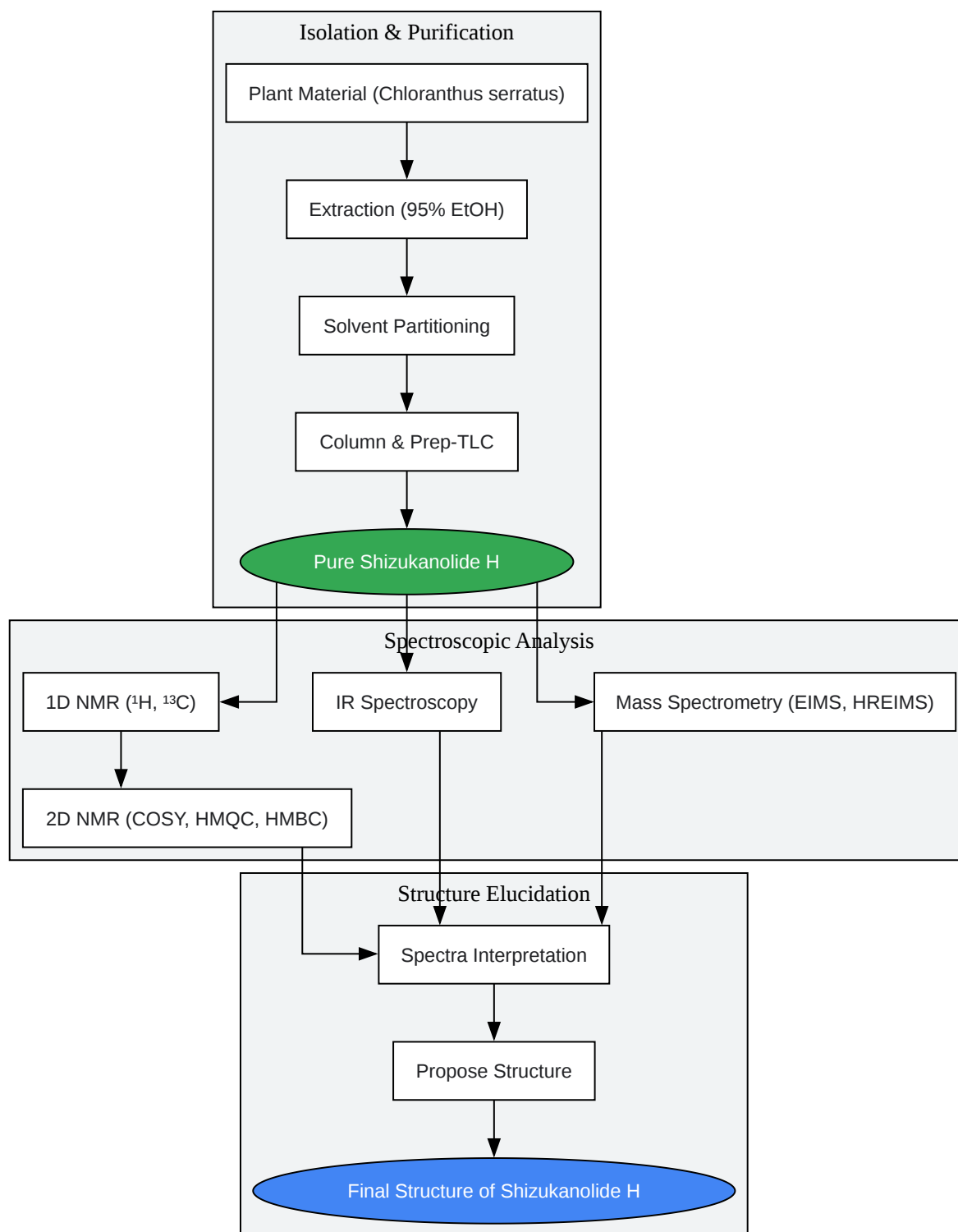
Isolation Procedure: The air-dried whole plants of *Chloranthus serratus* were powdered and extracted with 95% ethanol. The concentrated extract was then partitioned between petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate-soluble fraction was subjected to repeated column chromatography on silica gel, followed by preparative thin-layer chromatography to yield pure **Shizukanolide H**.

Spectroscopic Analysis:

- **NMR Spectra:** ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HMQC, HMBC) spectra were recorded on a Bruker AM-500 spectrometer operating at 500 MHz for ^1H and 125 MHz for ^{13}C . Samples were dissolved in deuterated chloroform (CDCl_3), and chemical shifts were reported in ppm relative to tetramethylsilane (TMS) as the internal standard.
- **Mass Spectra:** Electron Impact Mass Spectrometry (EIMS) and High-Resolution EIMS (HREIMS) were performed on a VG Auto Spec-3000 spectrometer.
- **IR Spectrum:** The Infrared spectrum was obtained using a Perkin-Elmer 577 spectrometer with potassium bromide (KBr) pellets.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like **Shizukanolide H**.



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Caption: Workflow for the isolation and structural elucidation of **Shizukanolide H**.

- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Shizukanolide H: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585965#spectroscopic-data-nmr-ir-ms-for-shizukanolide-h]

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